3-Methyl-5-(trifluoromethyl)-1H-indazole
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Overview
Description
3-Methyl-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at adjacent positions. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1H-indazole with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Functionalized indazole derivatives with various substituents.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes or receptors involved in various biological processes, leading to its observed bioactivity .
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethyl)-1H-pyrazole: Shares a similar trifluoromethyl group but differs in the ring structure.
3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains an additional carboxylic acid group, which alters its chemical properties and applications.
Uniqueness: 3-Methyl-5-(trifluoromethyl)-1H-indazole is unique due to its specific indazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-7-4-6(9(10,11)12)2-3-8(7)14-13-5/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVCBXYCVALDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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